molecular formula C15H19N5O2S B2585271 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide CAS No. 1797326-01-2

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2585271
CAS No.: 1797326-01-2
M. Wt: 333.41
InChI Key: NXAKYNZDJMRARP-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide is a synthetic small molecule designed for research purposes, integrating distinct pharmacophores known for their relevance in medicinal chemistry. The compound features a thiophene-2-carboxamide scaffold, a structure noted in scientific literature for its versatile biological properties. Molecules containing the thiophene carboxamide bond (-CO-NH-) have been investigated as core structures in the development of novel agents with cytotoxic and antibacterial effects . This scaffold is coupled with a 2-morpholino-4-(dimethylamino)pyrimidine system. The morpholinopyrimidine moiety is a significant structural feature in modern drug discovery, particularly in the design of kinase inhibitors . Compounds featuring a morpholine group attached to a pyrimidine ring have been explored as potent and selective inhibitors of protein kinases, such as Focal Adhesion Kinase (FAK), which is a target in oncology research for its role in cancer cell proliferation, migration, and survival . The presence of both the thiophene carboxamide and the aminopyrimidine components in a single molecule suggests potential for investigating synergistic effects. Researchers may evaluate this compound as a potential inhibitor of specific enzymatic targets or for its antiproliferative activity in cellular models. Its structure provides a foundation for exploring structure-activity relationships in various biochemical pathways. This product is intended for non-clinical research applications in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-19(2)13-11(17-14(21)12-4-3-9-23-12)10-16-15(18-13)20-5-7-22-8-6-20/h3-4,9-10H,5-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAKYNZDJMRARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-4,6-dimethoxypyrimidine, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

    Introduction of the Morpholine Ring: The morpholine ring is then attached to the pyrimidine core through another nucleophilic substitution reaction.

    Synthesis of the Thiophene Ring: The thiophene ring is synthesized separately, often starting from thiophene-2-carboxylic acid.

    Coupling Reaction: The final step involves coupling the thiophene ring with the pyrimidine-morpholine intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The pyrimidine ring can undergo various substitution reactions, especially at positions activated by electron-donating groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide is investigated for its potential as a therapeutic agent. It has shown promise in preliminary studies for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring which is known for its conductive properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. For instance, its anti-inflammatory activity may be due to the inhibition of specific enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interacts with cellular receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrimidine-thiophene Morpholine, dimethylamino Amide, tertiary amine -
5-Acetyl-4-amino-N-(4-chlorophenyl)... Thiophene Chlorophenyl, phenylamino Acetyl, primary amine
(E)-N-(4-(3-chlorphenylamino)...quinolin-6-yl) Quinoline Dimethylamino, tetrahydrofuran Enamide, ether
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)... Pyrimidine Fluorophenyl, methoxyphenyl Fluoro, methoxy
Thieno[2,3-d]pyrimidine-6-carboxamide Thienopyrimidine Dimethylaminoethyl, tetrahydro-2H-pyran Tertiary amine, ether

Key Observations:

  • Core Structure: The pyrimidine-thiophene hybrid in the target compound distinguishes it from quinoline () and thienopyrimidine () cores, which may alter binding kinetics and metabolic stability.
  • Substituents: The morpholine group enhances water solubility compared to chlorophenyl () or methoxyphenyl () groups. Dimethylamino, common in all analogs, likely contributes to electronic effects and hydrogen bonding.

Q & A

Q. What are the typical synthetic routes for preparing N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide?

The compound is synthesized via multi-step reactions involving:

  • Thionation and cyclization : Lawesson's reagent is used to convert γ-ketoamide intermediates into thioxoamides, followed by intramolecular cyclization to form the pyrimidine-thiophene core .
  • Functionalization : Subsequent formylation via Vilsmeier-Haack (electrophilic substitution) or lithiation (organometallic activation) introduces substituents at specific positions .
  • Characterization : Confirm purity and structure using TLC, NMR (¹H/¹³C), and IR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.05–7.11 ppm for thiophene derivatives) and integration ratios .
  • ¹³C NMR : Identify carbonyl (C=O, ~160–170 ppm) and aromatic carbons .
  • IR : Confirm amide (C=O stretch at ~1650 cm⁻¹) and morpholine (C-O-C at ~1100 cm⁻¹) functionalities .

Advanced Research Questions

Q. How does regioselectivity in formylation reactions impact the functionalization of the pyrimidine-thiophene core?

  • Vilsmeier-Haack : Targets electron-rich positions (e.g., para to dimethylamino groups), producing 4-formyl derivatives via electrophilic substitution .
  • Lithiation-DMF quenching : Deprotonates acidic protons (e.g., 5´-H in thiophene) to yield 5´-formyl isomers .
  • Validation : Compare ¹H NMR shifts of formyl protons (δ 9–10 ppm) and NOE experiments to confirm regiochemistry .

Q. How can researchers resolve contradictory spectral data during structural elucidation?

  • Case Study : If NMR suggests multiple formylation sites, use 2D NMR (COSY, HSQC) to correlate protons and carbons. For example, in 5-piperidino-2,2´-bithiophene derivatives, cross-peaks between formyl protons and adjacent aromatic protons clarify substitution patterns .
  • X-ray Crystallography : Resolve ambiguity by determining crystal structures, as seen in related pyrimidine-thiophene analogs .

Q. What strategies are recommended for designing biological activity assays for this compound?

  • Target Selection : Prioritize kinases or enzymes with pyrimidine-binding domains (e.g., EGFR, CDKs) based on structural analogs showing inhibitory activity .
  • Assay Design : Use fluorescence polarization (FP) for binding affinity or microplate-based enzymatic assays (e.g., ATPase activity) .
  • Control Experiments : Compare activity against known inhibitors and assess cytotoxicity via MTT assays .

Q. How does X-ray crystallography aid in understanding the compound’s conformational stability?

  • Key Findings : In related thienopyridines, intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize planar fused-ring systems, while dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) influence molecular packing .
  • Methodology : Grow single crystals via slow evaporation (e.g., in DCM/hexane). Refine structures using software like SHELX and analyze weak interactions (C–H⋯π) with Mercury .

Q. What computational approaches predict the compound’s reactivity and binding modes?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase ATP pockets). Validate with MD simulations (NAMD/GROMACS) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for lithiation steps to avoid side reactions .
  • Crystallography : Use synchrotron radiation for high-resolution data collection on microcrystalline samples .
  • Data Interpretation : Cross-reference computational predictions with experimental results to validate mechanistic hypotheses .

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